3,5-bis(4-methoxyphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-methoxyphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-methoxyphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 4-methoxybenzoyl hydrazine with 4-methylacetophenone under acidic or basic conditions to form the desired pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-methoxyphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,5-bis(4-methoxyphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-bis(4-methoxyphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-methoxyphenyl)-1H-pyrazole
- 4-methyl-1-(4-methylphenyl)-1H-pyrazole
- 3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole
Uniqueness
3,5-bis(4-methoxyphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H24N2O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)-4-methyl-1-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C25H24N2O2/c1-17-5-11-21(12-6-17)27-25(20-9-15-23(29-4)16-10-20)18(2)24(26-27)19-7-13-22(28-3)14-8-19/h5-16H,1-4H3 |
InChI Key |
UCNUDSYMXYRLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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